molecular formula C16H19BO2 B104062 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane CAS No. 68716-52-9

4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane

Cat. No. B104062
CAS RN: 68716-52-9
M. Wt: 254.1 g/mol
InChI Key: WQGRAXGAXSNSDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives is discussed in the provided papers. For instance, the synthesis of 2,3,6,7-tetrakis(dimethylamino)naphthalene involves the preparation and structural determination of the compound, which is likely to involve steps such as arylations under Suzuki reaction conditions, as seen in the synthesis of 4-aryl- and 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes . Although the exact synthesis of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane is not described, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by X-ray analysis, which reveals the geometry and conformational stability of these compounds . The papers describe the existence of different conformers and the impact of substituents on the molecular structure, such as steric repulsions and the "clothespin effect" upon protonation . These insights into the molecular structure of naphthalene derivatives can be extrapolated to understand the potential structural characteristics of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane.

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives, such as the protonation leading to dramatic structural changes, are discussed in the papers . The basicity and the interaction with proton donors are important aspects of the chemical behavior of these compounds. While the specific chemical reactions of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane are not detailed, the general reactivity patterns of naphthalene derivatives with dimethylamino groups could provide a foundation for predicting its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties, such as basicity and the free energy of rotational isomerization, are analyzed for naphthalene derivatives . The introduction of substituents affects these properties, as seen in the decrease in basicity for the 4,5-diphenyl derivative. The papers also discuss the dynamic behavior of these compounds in solution, which is relevant for understanding their physical properties . These findings can be used to infer the properties of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane, although direct measurements would be necessary for accurate characterization.

Scientific Research Applications

Application Summary

“4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane” is an important intermediate in organic synthesis . It’s used in carbon-carbon coupling and carbon heterocoupling reactions .

Methods of Application

The compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Results or Outcomes

The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

2. Drug Delivery Systems

Application Summary

Boronic acid pinacol ester compounds, such as “4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane”, are significant reaction intermediates which have many applications in drug delivery systems . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Methods of Application

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Results or Outcomes

The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .

3. Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Application Summary

This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .

Methods of Application

The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Results or Outcomes

The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

4. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Application Summary

This compound is an important boric acid derivative . It has good biological activity and pharmacological effects .

Methods of Application

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .

Results or Outcomes

The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

5. Synthesis of tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Application Summary

This compound is a boronic acid derivative used in organic synthesis . It’s a significant intermediate in various transformation processes .

Methods of Application

The compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by GC and titration analysis .

Results or Outcomes

6. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Application Summary

This compound is an important boric acid derivative . It has good biological activity and pharmacological effects . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Methods of Application

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .

Results or Outcomes

The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Safety And Hazards

This compound is classified as a warning signal word . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-naphthalen-1-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGRAXGAXSNSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375052
Record name 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane

CAS RN

68716-52-9
Record name 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
J Dong, H Guo, QS Hu - European Journal of Organic …, 2017 - Wiley Online Library
Room temperature Ni 0 /PCy 3 ‐catalyzed cross‐coupling reactions of aryl arenesulfonates with bis(pinacolato)diboron are described. The Ni 0 /PCy 3 catalysts, generated from Ni(COD…
N Tian, A Thiessen, R Schiewek… - The Journal of …, 2009 - ACS Publications
The efficient synthesis of novel β-diketonates equipped with functional carbazolyl moieties and their subsequent transformations in 5-hexyl-thienyl substituted carbazole derivatives is …
Number of citations: 86 pubs.acs.org
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
JL Lamola, PT Moshapo, CW Holzapfel… - Tetrahedron …, 2023 - Elsevier
A study on the effects of ligand steric bulk in the Pd-catalysed borylation of ortho-substituted aryl bromides and chlorides under mild conditions (25 – 80 C) is described. Catalysts …
Number of citations: 1 www.sciencedirect.com
A Bej, D Srimani, A Sarkar - Green chemistry, 2012 - pubs.rsc.org
Palladium nanoparticles generated in PEG catalyze the reaction of bis(pinacolato)diboron with various aryl/benzyl halides to afford aryl/benzyl boronates in high yield. Arylboronates …
Number of citations: 55 pubs.rsc.org
A Liang, G Huang, Y Zhong, S Chen, H Hou - Materials Letters, 2015 - Elsevier
Several red emission supramolecular phosphorescent polymers (SPPs) as a novel class of solution-processable electroluminescent (EL) emitters were synthesized. The SPPs were …
Number of citations: 4 www.sciencedirect.com
AB Waghamare, RK Raut, N Patel… - European Journal of …, 2022 - Wiley Online Library
N,N′‐Diboryl‐4,4′‐bipyridinylidene ( B BiPy) has been utilized in sub‐stoichiometric amounts along with anionic base as one electron donor species for both transition metal‐free …
J Dong - 2019 - academicworks.cuny.edu
Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura cross-couplings, are among the most powerful transformations in organic synthesis. They have been …
Number of citations: 0 academicworks.cuny.edu
N Kumari, N Chadha, P Srivastava… - Chemical biology & …, 2017 - Wiley Online Library
We have synthesized six new congeners of acetamidobenzoxazolone for Translocator Protein [18 kD a, TSPO ] imaging. The best in vitro binding affinity (10.8 ± 1.2 nm) for TSPO was …
Number of citations: 14 onlinelibrary.wiley.com
PV Ramachandran, HJ Hamann, S Mishra - ACS omega, 2022 - ACS Publications
A rapid synthesis of aminoboranes from amine-boranes utilizing an iodination/dehydroiodination sequence is described. Monomeric aminoboranes are generated exclusively from …
Number of citations: 9 pubs.acs.org

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